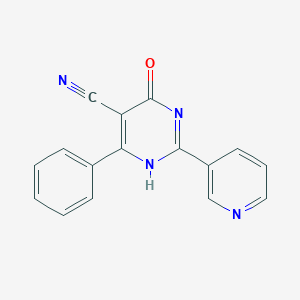
4-oxo-6-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “4-oxo-6-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile” is a chemical entity with a unique structure and properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-oxo-6-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.
Purification: The intermediate products are purified using techniques such as recrystallization or chromatography.
Final Modification: The final step involves modifying the core structure to achieve the desired chemical properties.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Compound “4-oxo-6-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
Compound “4-oxo-6-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of compound “4-oxo-6-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Compound A: Similar in structure but differs in its functional groups, leading to different chemical properties.
Compound B: Shares some biological activities but has a different mechanism of action.
Compound C: Used in similar industrial applications but has different physical properties.
Uniqueness: Compound “4-oxo-6-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile” is unique due to its specific combination of chemical, biological, and physical properties
Propiedades
IUPAC Name |
4-oxo-6-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c17-9-13-14(11-5-2-1-3-6-11)19-15(20-16(13)21)12-7-4-8-18-10-12/h1-8,10H,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDYQVCCDDLXNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CN=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CN=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786348.png)
![(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one](/img/structure/B7786352.png)
![(3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7786357.png)

![2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzonitrile](/img/structure/B7786389.png)
![methyl N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]carbamate](/img/structure/B7786401.png)
![N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B7786411.png)
![(4Z)-5-methyl-4-[(4-nitroanilino)methylidene]-2-phenylpyrazol-3-one](/img/structure/B7786415.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B7786416.png)
![N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B7786422.png)
![methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate](/img/structure/B7786424.png)


![2-[[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]amino]-2-phenylacetic acid](/img/structure/B7786456.png)
